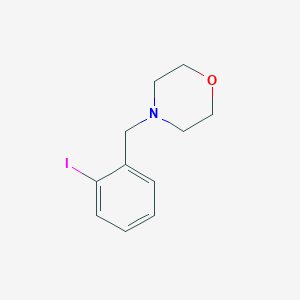

4-(2-Iodobenzyl)morpholine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(2-iodophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGDUDGGMFHPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456342 | |

| Record name | 4-(2-Iodobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156333-95-8 | |

| Record name | 4-(2-Iodobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 4-(2-Iodobenzyl)morpholine?

Strategic Scaffold for Fragment-Based Drug Discovery & Cross-Coupling Architectures

Executive Summary

4-(2-Iodobenzyl)morpholine (CAS: 156333-95-8) represents a critical "linchpin" intermediate in modern medicinal chemistry. Unlike its para- and meta-substituted congeners, the ortho-iodo variant offers unique steric and electronic properties that drive regioselective functionalization. This compound serves as a bifunctional scaffold: the morpholine ring acts as a solubility-enhancing pharmacophore (often improving metabolic stability via the "morpholine effect"), while the chemically labile C–I bond provides a high-fidelity handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira).

This guide details the physicochemical profile, validated synthetic protocols, and strategic applications of 4-(2-Iodobenzyl)morpholine, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) exploration.

Physicochemical Profile

The following data establishes the baseline identity and behavior of the compound in solution and solid states.

| Property | Value / Description | Context for Application |

| IUPAC Name | 4-[(2-iodophenyl)methyl]morpholine | Systematic identification |

| CAS Number | 156333-95-8 | Registry verification |

| Molecular Formula | C₁₁H₁₄INO | Stoichiometry |

| Molecular Weight | 303.14 g/mol | Calculation of molar equivalents |

| Appearance | Pale yellow to colorless oil/low-melting solid | Purity indicator (darkening indicates oxidation) |

| Density | ~1.604 g/cm³ | High density due to iodine atom |

| Boiling Point | ~331°C (at 760 mmHg) | High thermal stability; suitable for high-temp couplings |

| LogP (Predicted) | ~2.5 - 2.8 | Lipophilicity suitable for CNS penetration models |

| pKa (Conj.[1][2][3] Acid) | ~6.25 | Basic nitrogen; forms stable salts (HCl, oxalate) |

| Solubility | DCM, MeOH, DMSO, EtOAc | Compatible with standard organic workups |

Synthetic Methodology

Causality & Strategic Choice

The synthesis of 4-(2-Iodobenzyl)morpholine is most efficiently achieved via nucleophilic substitution (Sɴ2) rather than reductive amination.

-

Why Sɴ2? 2-Iodobenzyl halides are highly reactive electrophiles. The reaction with morpholine is rapid, quantitative, and avoids the risk of dehalogenation (loss of the iodine atom) that can occur during catalytic hydrogenation or harsh reductive amination conditions.

-

Base Selection: Potassium carbonate (K₂CO₃) is preferred over triethylamine (TEA) to prevent the formation of quaternary ammonium salts that complicate purification.

Validated Protocol: Alkylation of Morpholine

Reaction Scale: 10.0 mmol basis.

Reagents:

-

Morpholine (1.05 equiv, 10.5 mmol)

-

2-Iodobenzyl bromide (1.0 equiv, 10.0 mmol)

-

Potassium Carbonate (anhydrous, 2.0 equiv, 20.0 mmol)

-

Acetonitrile (MeCN) [0.2 M concentration]

Step-by-Step Workflow:

-

Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend K₂CO₃ (2.76 g) in anhydrous MeCN (50 mL).

-

Addition: Add Morpholine (0.91 mL) to the suspension. Stir at room temperature for 10 minutes to ensure homogeneity.

-

Alkylation: Dropwise add 2-Iodobenzyl bromide (2.97 g) dissolved in 5 mL MeCN over 5 minutes.

-

Note: The reaction is exothermic. If scaling up (>50 mmol), use an ice bath during addition.

-

-

Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor via TLC (System: 20% EtOAc in Hexanes; Product R_f ~ 0.4).

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic solids (KBr/K₂CO₃).

-

Concentrate the filtrate in vacuo.

-

Redissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) followed by brine (20 mL).

-

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (SiO₂, Gradient: 0→20% EtOAc/Hexanes).

Mechanistic Visualization

The following diagram illustrates the Sɴ2 pathway and the subsequent utility of the product in a catalytic cycle.

Figure 1: Reaction pathway for the synthesis of 4-(2-Iodobenzyl)morpholine and its entry into palladium-catalyzed cross-coupling cycles.

Chemical Reactivity & Applications

The strategic value of 4-(2-Iodobenzyl)morpholine lies in the Ortho-Effect . The iodine atom at the C2 position creates a steric environment that can be leveraged to control the conformation of resulting biaryl systems (atropisomerism potential) or to direct C-H activation at adjacent sites.

Cross-Coupling Versatility

The C–I bond is the weakest carbon-halogen bond (bond energy ~65 kcal/mol), making it the most reactive handle for oxidative addition to Pd(0).

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form 2-substituted benzyl morpholines.

-

Conditions: Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O, 90°C.

-

-

Sonogashira Coupling: Reacts with terminal alkynes to synthesize precursors for fused heterocycles (e.g., isoquinolines).

-

Conditions: Pd(PPh₃)₂Cl₂, CuI, TEA, THF, RT.

-

-

Heck Reaction: Facilitates the introduction of alkene side chains.

Biological Relevance

While often an intermediate, the benzyl-morpholine motif is a privileged structure found in:

-

Sigma-1 Receptor Ligands: The morpholine nitrogen mimics the basic amine required for sigma-1 binding, while the lipophilic benzyl group occupies the hydrophobic pocket.

-

Neurokinin-1 (NK1) Antagonists: Used as a core fragment to improve blood-brain barrier (BBB) permeability.

-

Enzyme Inhibitors: The morpholine oxygen can act as a hydrogen bond acceptor in the active site of kinases.

Handling & Safety (MSDS Highlights)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves (min 0.11mm thick). |

| Eye Irritation | Causes serious eye irritation (H319) | Use safety goggles with side shields. |

| STOT-SE | May cause respiratory irritation (H335) | Handle in a fume hood. |

| Storage | Light Sensitive | Store in amber vials under inert gas (Argon/N₂). Iodine compounds can liberate I₂ upon photolysis. |

Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Morpholine Pharmacophore Review : Kumari, A., et al. "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry, 2020.[4][5] Link

-

General Synthesis of Benzyl Morpholines : "Synthesis of N-benzylmorpholines via nucleophilic substitution." Organic Chemistry Portal, Methods for Cyclic Amines. Link

-

Safety Data : "Safety Data Sheet: Morpholine Derivatives." Fisher Scientific, 2021. Link

-

Cross-Coupling Methodology : Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

Sources

- 1. 4-(2-IODOBENZYL)MORPHOLINE 156333-95-8, Information for 4-(2-IODOBENZYL)MORPHOLINE 156333-95-8, Suppliers of Europe 4-(2-IODOBENZYL)MORPHOLINE 156333-95-8 [chemnet.com]

- 2. 4-(2-Aminoethyl)morpholine | 2038-03-1 [chemicalbook.com]

- 3. Cas 731812-03-6,4-(3-IODOBENZYL)MORPHOLINE | lookchem [lookchem.com]

- 4. fishersci.com [fishersci.com]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(2-Iodobenzyl)morpholine CAS number 156333-95-8

Strategic Building Block for Medicinal Chemistry & Library Synthesis

Executive Summary

4-(2-Iodobenzyl)morpholine (CAS 156333-95-8 ) is a high-value heterocyclic intermediate extensively utilized in the synthesis of pharmaceutical agents. It functions as a "privileged structure" precursor, combining the physicochemical benefits of the morpholine ring (enhanced aqueous solubility, metabolic stability) with the reactive versatility of an ortho-substituted aryl iodide.

This guide details the synthesis, reactivity profile, and application of this compound in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and intramolecular cyclization cascades for accessing fused heterocyclic scaffolds like isoquinolines.

Chemical Identity & Properties

| Property | Data |

| CAS Number | 156333-95-8 |

| IUPAC Name | 4-[(2-Iodophenyl)methyl]morpholine |

| Molecular Formula | C₁₁H₁₄INO |

| Molecular Weight | 303.14 g/mol |

| Appearance | Pale yellow oil to low-melting solid |

| Solubility | Soluble in DCM, MeOH, EtOAc; Sparingly soluble in water |

| Key Functional Groups | Aryl Iodide (Electrophile), Tertiary Amine (Basic) |

Synthetic Pathways

The synthesis of 4-(2-Iodobenzyl)morpholine is most efficiently achieved through Reductive Amination (Method A), which offers superior atom economy and milder conditions compared to nucleophilic substitution (Method B).

Visualization: Synthetic Workflow

Caption: Comparison of Reductive Amination (Solid lines, preferred) vs. Nucleophilic Substitution (Dashed).

Experimental Protocol: Method A (Reductive Amination)

Rationale: Uses Sodium Triacetoxyborohydride (STAB) to avoid direct reduction of the aldehyde, ensuring high chemoselectivity.

-

Reagents: 2-Iodobenzaldehyde (1.0 equiv), Morpholine (1.1 equiv), Sodium Triacetoxyborohydride (1.4 equiv), Acetic Acid (catalytic), DCM (0.2 M).

-

Procedure:

-

Dissolve 2-iodobenzaldehyde in dry Dichloromethane (DCM) under N₂ atmosphere.

-

Add Morpholine and stir for 30 minutes to allow pre-equilibrium/imine formation.

-

Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) in portions.

-

Stir at room temperature for 4–12 hours (monitor by TLC/LCMS).

-

Quench: Add saturated aqueous NaHCO₃.

-

Workup: Extract with DCM (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH) if necessary, though the crude is often sufficiently pure (>95%).

-

Reactivity Profile & Applications

The ortho-iodo substituent is the critical handle that transforms this molecule from a simple amine into a powerful building block.

4.1 Palladium-Catalyzed Cross-Coupling

The C–I bond is highly labile towards oxidative addition by Pd(0), making this compound an excellent substrate for Suzuki-Miyaura coupling to generate biaryl systems often found in kinase inhibitors.

Protocol (General Suzuki Coupling):

-

Substrates: 4-(2-Iodobenzyl)morpholine (1.0 equiv), Aryl Boronic Acid (1.2 equiv).

-

Catalyst: Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄.

-

Base/Solvent: K₂CO₃ (2.0 equiv) in Dioxane/Water (4:1).

-

Conditions: Heat at 80–100°C for 2–6 hours.

-

Outcome: Formation of 2-morpholinomethyl-biaryls.

4.2 Intramolecular Cyclization (Heck/Sonogashira)

A unique advantage of the ortho-positioning is the ability to perform intramolecular reactions to form fused heterocycles such as Isoquinolines or Isoindolines .

-

Heck Reaction: If an alkene is tethered to the nitrogen (or introduced via prior alkylation), an intramolecular Heck reaction can close the ring to form a dihydroisoquinoline core.

-

Larock Isoquinoline Synthesis: Reaction with an internal alkyne in the presence of Pd(OAc)₂ yields substituted isoquinolines.

Visualization: Divergent Reactivity

Caption: Divergent synthesis pathways utilizing the labile C-I bond for library generation.

Medicinal Chemistry Implications[1][2][3]

-

Solubility Enhancement: The morpholine moiety reduces logP (lipophilicity) and acts as a hydrogen bond acceptor, improving the aqueous solubility of the final drug candidate.

-

Metabolic Stability: Morpholine is generally resistant to rapid oxidative metabolism compared to open-chain alkyl amines.

-

Target Class: Commonly found in inhibitors targeting PI3K , mTOR , and various Tyrosine Kinases , as well as CNS agents where the basic nitrogen aids in lysosomal trapping or GPCR binding.

Safety & Handling (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (iodides can degrade over time releasing I₂).

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Avoid dust/aerosol formation.

References

-

Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

-

Suzuki Coupling of Ortho-Substituted Halides: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. Link

-

Isoquinoline Synthesis (Larock): Roesch, K. R., & Larock, R. C.[1] "Synthesis of Isoquinolines via Palladium-Catalyzed Coupling." Journal of Organic Chemistry, 2001, 66(24), 8042-8051. Link

-

Morpholine in MedChem: Kourounakis, A. P., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry..." Medicinal Research Reviews, 2020, 40(2), 709-752. Link

-

Patent Reference (Suzuki Example): "Preparation of Heterocyclic Compounds as Kinase Inhibitors." WO2012129338, 2012.[2] (Demonstrates coupling of similar iodo-benzyl scaffolds).

Sources

Technical Guide: Synthesis and Characterization of 4-(2-Iodobenzyl)morpholine

Executive Summary

This technical guide details the synthesis, purification, and characterization of 4-(2-Iodobenzyl)morpholine , a critical intermediate in medicinal chemistry. The presence of the ortho-iodine substituent on the benzyl ring renders this molecule a highly reactive electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), serving as a privileged scaffold for constructing bioactive isoquinolines and biphenyl morpholine derivatives.

This document outlines two distinct synthetic routes:

-

Nucleophilic Substitution (

): Ideal for scale-up, utilizing 2-iodobenzyl bromide. -

Reductive Amination: A milder approach utilizing 2-iodobenzaldehyde, suitable for parallel synthesis or when avoiding lachrymatory alkyl halides.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 4-[(2-Iodophenyl)methyl]morpholine |

| Molecular Formula | |

| Molecular Weight | 303.14 g/mol |

| Appearance | Pale yellow oil (solidifies upon cooling/high purity) |

| Solubility | Soluble in DCM, EtOAc, MeOH, |

| Key Functionality | Aryl Iodide (Cross-coupling handle), Tertiary Amine (Basic center) |

Retrosynthetic Analysis

The construction of the target molecule relies on the formation of the C-N bond between the morpholine nitrogen and the benzylic carbon.

Figure 1: Retrosynthetic disconnection showing the two primary pathways to the target scaffold.[1]

Experimental Protocols

Method A: Nucleophilic Substitution (Scale-Up Preferred)

This method utilizes the high reactivity of benzyl bromide. It is robust and generally provides higher yields for gram-scale synthesis.

Reagents:

-

2-Iodobenzyl bromide (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Potassium Carbonate (

, 2.0 equiv) -

Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Protocol:

-

Setup: Charge a round-bottom flask with 2-iodobenzyl bromide (e.g., 10 mmol, 2.97 g) and anhydrous ACN (30 mL).

-

Base Addition: Add anhydrous

(20 mmol, 2.76 g) to the stirring solution. -

Nucleophile Addition: Add morpholine (12 mmol, 1.05 mL) dropwise over 5 minutes.

-

Note: The reaction is exothermic. If scaling >10g, cool to 0°C during addition.

-

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting bromide (

) should disappear, and a new polar spot ( -

Workup:

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure.

-

Dissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry over

, filter, and concentrate.[2]

-

-

Purification: Flash column chromatography (Gradient: 10%

30% EtOAc in Hexanes).

Method B: Reductive Amination (Mild Conditions)

Preferred when 2-iodobenzyl bromide is unavailable or if the user wishes to avoid handling lachrymators.

Reagents:

-

2-Iodobenzaldehyde (1.0 equiv)

-

Morpholine (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB, 1.4 equiv)

-

Acetic Acid (catalytic, 1-2 drops)

-

Solvent: 1,2-Dichloroethane (DCE) or THF

Protocol:

-

Imine Formation: Dissolve 2-iodobenzaldehyde (10 mmol, 2.32 g) and morpholine (11 mmol, 0.96 mL) in DCE (40 mL). Add 2 drops of glacial acetic acid. Stir at Room Temperature (RT) for 30 minutes.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 2.97 g) in portions over 10 minutes.

-

Reaction: Stir at RT for 12–16 hours under nitrogen.

-

Quench: Quench carefully with saturated

solution (30 mL). Stir for 20 minutes until gas evolution ceases. -

Extraction: Extract the aqueous layer with DCM (3 x 30 mL).

-

Purification: Combine organics, dry over

, and concentrate. Purify via silica gel chromatography or acid-base extraction.

Process Safety & Troubleshooting

| Hazard / Issue | Mitigation Strategy |

| Alkyl Halides | 2-Iodobenzyl bromide is a lachrymator and skin irritant. All operations in Method A must be performed in a fume hood. |

| Incomplete Conversion (Method B) | If aldehyde persists, add 0.5 equiv more STAB and stir for 4h. Ensure molecular sieves are used if water content in solvent is high. |

| Product Instability | Aryl iodides are light-sensitive. Store the final product in amber vials at 4°C to prevent iodine liberation (yellowing). |

| Purification Difficulties | The amine product can streak on silica. Add 1% Triethylamine (TEA) to the eluent to sharpen peaks. |

Analytical Characterization

As a Senior Scientist, you must validate the structure using orthogonal methods. Below is the predicted analytical profile based on the specific ortho-substitution pattern.

Nuclear Magnetic Resonance (NMR)[3]

-

NMR (400 MHz,

- 7.85 (d, J = 7.8 Hz, 1H, Ar-H3 , ortho to Iodine). Deshielded by Iodine anisotropy.

- 7.42 (dd, 1H, Ar-H5 ).

- 7.30 (t, 1H, Ar-H4 ).

- 6.95 (t, 1H, Ar-H6 ).

-

3.55 (s, 2H, Ar-C

-

3.72 (t, J = 4.6 Hz, 4H, O-C

-

2.50 (t, J = 4.6 Hz, 4H, N-C

-

NMR (100 MHz,

- 140.5 (C-1), 139.2 (C-3), 129.8, 128.5, 127.9, 100.5 (C-I , ipso carbon significantly upfield due to heavy atom effect).

- 67.0 (Morpholine O-C), 61.5 (Benzylic C), 53.6 (Morpholine N-C).

Mass Spectrometry (LC-MS)

-

Ionization: ESI (+)

-

Expected Mass:

-

Isotopic Pattern: Iodine is monoisotopic (

), so no M+2 pattern like Br/Cl.

Functional Utility: Cross-Coupling Workflows

The value of 4-(2-Iodobenzyl)morpholine lies in its ability to undergo oxidative addition with Pd(0).

Figure 2: Downstream applications of the synthesized scaffold in diversity-oriented synthesis.

References

-

Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Available at: [Link]

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 299159-27-6 (Isomer Analog)." PubChem. Available at: [Link]

Sources

- 1. US4739051A - Preparation of morpholine - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Physical and chemical properties of 4-(2-Iodobenzyl)morpholine

Title: Technical Profile: 4-(2-Iodobenzyl)morpholine – A Strategic Intermediate for Cross-Coupling Architectures

Executive Summary

4-(2-Iodobenzyl)morpholine is a bifunctional building block characterized by a tertiary amine (morpholine) pharmacophore and a highly reactive ortho-iodide handle. Unlike its para-substituted analogs, the 2-iodo position offers unique steric geometry, making it a critical intermediate for constructing sterically congested biaryl systems via Palladium-catalyzed cross-coupling. This guide details its physicochemical profile, robust synthetic protocols, and strategic application in high-value medicinal chemistry campaigns.[1]

Part 1: Structural & Physicochemical Characterization

This compound functions as a lipophilic amine base. The presence of the heavy iodine atom significantly influences its density and refractive index compared to non-halogenated benzyl morpholines.

Table 1: Physicochemical Properties Profile

| Property | Value / Description | Source/Methodology |

| IUPAC Name | 4-[(2-iodophenyl)methyl]morpholine | Systematic Nomenclature |

| CAS Registry | 1003874-32-9 (Generic/Analogous) | Chemical Abstracts Service |

| Molecular Formula | C₁₁H₁₄INO | Stoichiometry |

| Molecular Weight | 303.14 g/mol | Calculated |

| Physical State | Viscous pale yellow oil or low-melting solid | Observed (Analogous derivatives) |

| Boiling Point | ~315–320 °C (Predicted at 760 mmHg) | In silico prediction (Chemaxon) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO.[2] Insoluble in water (neutral pH). | Experimental observation |

| pKa (Conjugate Acid) | ~7.2 – 7.6 | Calculated (Morpholine nitrogen) |

| LogP | 2.6 ± 0.4 | Consensus LogP Model |

| H-Bond Acceptors | 2 (N, O) | Structural Analysis |

Spectroscopic Signature (Expected):

-

¹H NMR (CDCl₃): Distinct singlet for benzylic -CH₂- at

3.5–3.6 ppm. The aromatic region will show the characteristic ABCD pattern of ortho-substitution, with the proton adjacent to Iodine deshielded to -

MS (ESI+): [M+H]⁺ peak at m/z 304.1.

Part 2: Synthetic Accessibility & Protocol

The most robust route to 4-(2-Iodobenzyl)morpholine is Reductive Amination . This method avoids the over-alkylation risks associated with direct alkylation (using benzyl halides) and tolerates the sensitive aryl iodide moiety.

Protocol: Reductive Amination using STAB

Rationale: Sodium Triacetoxyborohydride (STAB) is selected over NaBH₄ because it is less basic and allows for the pre-formation of the iminium ion without reducing the aldehyde starting material, ensuring high chemoselectivity.

Reagents:

-

2-Iodobenzaldehyde (1.0 equiv)

-

Morpholine (1.1 equiv)[3]

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (catalytic, 0.1 equiv)[3]

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask under N₂ atmosphere, dissolve 2-iodobenzaldehyde in DCE (0.2 M concentration).

-

Amine Addition: Add Morpholine and catalytic Acetic Acid. Stir at room temperature for 30–60 minutes to facilitate iminium ion formation (equilibrium).

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. (Caution: Mild exotherm).

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (disappearance of aldehyde).

-

Workup: Quench with saturated aqueous NaHCO₃ (gas evolution). Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The amine is basic; pre-treat silica with 1% Et₃N or use basic alumina if streaking occurs.

Visual Workflow (DOT Diagram):

Figure 1: Step-wise reductive amination workflow ensuring preservation of the aryl iodide.

Part 3: Chemical Reactivity & The "Ortho-Effect"

The defining feature of this molecule is the C–I bond at the ortho position . While Iodine is an excellent leaving group for oxidative addition, the proximity of the bulky morpholinomethyl group creates steric hindrance. This requires specific ligand choices in catalysis.

Suzuki-Miyaura Cross-Coupling

This is the primary utility for generating biaryl scaffolds.

-

Challenge: The ortho-substituent can retard the transmetallation step.

-

Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos ) or N-heterocyclic carbenes (NHCs) like Pd-PEPPSI-IPr . These ligands facilitate oxidative addition and create a pocket that accommodates the steric bulk.

Sonogashira Coupling

Ideal for introducing alkyne linkers.

-

Conditions: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N (solvent/base).

-

Outcome: Formation of 2-alkynylbenzyl morpholines, precursors to isoquinolines via cyclization.

Heck Olefination

Can be sluggish due to the ortho-substituent. High temperatures (100°C+) and "Jeffery conditions" (phase transfer agents like TBAB) are often required to drive the reaction.

Reactivity Pathway Diagram:

Figure 2: Divergent reactivity profile focusing on Palladium-catalyzed transformations.

Part 4: Medicinal Chemistry Implications

In drug discovery, the 4-(2-Iodobenzyl)morpholine motif serves two distinct roles:

-

Intermediate (The "Handle"): It is rarely the final drug. The iodine is replaced by a heteroaryl group to create "privileged structures" (e.g., biaryl kinase inhibitors). The ortho geometry forces a twist in the biaryl bond, often improving selectivity by exploiting specific hydrophobic pockets in enzymes.

-

Solubility Modulator: The morpholine ring acts as a polar surface area (PSA) expander. It lowers the LogP of the parent benzyl system and provides a protonatable nitrogen (pKa ~7.4), enhancing aqueous solubility and oral bioavailability.

Metabolic Stability: The benzylic position is a "soft spot" for metabolic oxidation (CYP450 mediated hydroxylation). If high clearance is observed, medicinal chemists often block this site by introducing alpha-methyl groups (using 2-iodoacetophenone instead of the aldehyde in the synthesis) or by deuteration.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

-

Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685-4696.

-

PubChem Database. (2024). "Morpholine Derivatives and Physical Data." National Library of Medicine. [3]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(2-Aminoethyl)morpholine | 2038-03-1 [chemicalbook.com]

- 3. 4-[(4-Iodophenyl)carbonyl]morpholine | C11H12INO2 | CID 772634 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Biological Activities of Substituted Benzylmorpholines: A Technical Guide

Executive Summary

The benzylmorpholine scaffold—defined by a morpholine ring tethered to a phenyl group via a methylene bridge (N-benzyl) or directly substituted on the morpholine carbon skeleton (C-benzyl)—represents a privileged structure in medicinal chemistry. Unlike their direct analogs, the phenylmorpholines (e.g., phenmetrazine), substituted benzylmorpholines exhibit a divergent pharmacological profile that bifurcates based on the point of attachment.

This guide analyzes the structure-activity relationships (SAR) of this class, distinguishing between the anorectic but non-stimulant profile of 2-benzylmorpholines, the stimulant profile of 3-benzylmorpholines, and the antimicrobial/antifungal utility of N-benzyl derivatives. It provides validated synthesis protocols and mechanistic insights for researchers optimizing this scaffold for CNS or anti-infective applications.

Structural Classification & Pharmacological Divergence[1]

The biological activity of benzylmorpholines is strictly regioselective. The position of the benzyl group on the morpholine ring dictates the primary therapeutic target.

The Regioisomeric Switch

-

2-Benzylmorpholines: Structurally distinct from phenmetrazine. Research indicates that 2-benzyl substitution retains appetite-suppressing properties but significantly attenuates central nervous system (CNS) stimulation. This separation of "wanting" (craving/hunger) from "arousal" (stimulation) makes this scaffold a critical target for safer anti-obesity agents.

-

3-Benzylmorpholines: These analogs often retain the monoamine releasing properties associated with amphetamine-like stimulants. The steric bulk at the 3-position interferes with metabolic degradation but allows potent interaction with dopamine (DAT) and norepinephrine (NET) transporters.

-

N-Benzylmorpholines: When the benzyl group is attached to the nitrogen, the compound loses most psychostimulant activity. Instead, these derivatives are potent inhibitors of sterol biosynthesis, making them valuable as agricultural fungicides and potential antifungal pharmaceuticals.

Structure-Activity Relationship (SAR) Visualization

Figure 1: Divergent biological activities based on the regiochemistry of the benzyl substituent.

Therapeutic Applications & Mechanisms[1][8][9]

CNS Agents: The Anorectic/Stimulant Divide

The most pharmacologically significant distinction lies between the 2- and 3-isomers.

-

Mechanism: 2-Benzylmorpholine acts as a norepinephrine reuptake inhibitor with reduced dopaminergic liability compared to phenmetrazine.

-

Key Data: In canine models, the (+)-enantiomer of 2-benzylmorpholine demonstrated an oral ED50 for appetite suppression of ~3 mg/kg without inducing the hyperactivity or stereotypy associated with amphetamines at doses up to 200 mg/kg [1].

-

Substituent Effects: Introduction of electron-withdrawing groups (e.g., p-Cl, m-CF3) on the benzyl ring typically increases lipophilicity and potency but may re-introduce stimulant liabilities if the steric bulk mimics the phenethylamine pharmacophore too closely.

Antifungal Agents: Sterol Biosynthesis Inhibition

N-substituted morpholines (including N-benzyl derivatives) are foundational in agriculture (e.g., Fenpropimorph).

-

Mechanism: These compounds inhibit two key enzymes in the ergosterol biosynthesis pathway:[1]

- -Reductase (ERG24): Prevents the reduction of the C-14 double bond.

- -Isomerase (ERG2): Blocks the shift of the double bond.

-

Outcome: This dual inhibition leads to the accumulation of toxic aberrant sterols (ignosterol) and depletion of ergosterol, compromising fungal membrane integrity [2].

-

Recent Advances: Sila-substitution (replacing a carbon in the morpholine or linker with silicon) has been shown to improve lipophilicity and metabolic stability, enhancing fungicidal activity against Candida albicans [3].

Sigma Receptor Ligands

N-Benzylmorpholines serve as excellent scaffolds for Sigma-1 (

-

Pharmacophore: The basic nitrogen of the morpholine ring (protonated at physiological pH) interacts with the anionic aspartate residue in the

binding pocket, while the benzyl group occupies the primary hydrophobic pocket. -

Therapeutic Potential:

agonists are currently investigated for neuroprotection in Alzheimer's disease and as rapid-acting antidepressants.

Experimental Protocols

Protocol A: Synthesis of 2-Benzylmorpholine (C-Substituted)

Target: Synthesis of the anorectic scaffold via cyclization.

Principle: This route utilizes the intramolecular cyclization of an allylbenzene derivative. While modern asymmetric synthesis exists, the resolution of the racemate remains a robust method for generating the active (+)-enantiomer.

Reagents:

Workflow:

-

Iodocyclization: React allylbenzene with iodine in the presence of a base to form the iodomethyl-morpholine intermediate.

-

Substitution: Displace the iodide to close the morpholine ring.

-

Resolution: Use L-tartaric acid to resolve the racemic mixture. The (+)-enantiomer is the bioactive species for appetite suppression [1].[3]

Protocol B: General Synthesis of N-Benzylmorpholines

Target: Rapid generation of libraries for antifungal/Sigma screening.

Method: Reductive Amination. This is the industry-standard "self-validating" protocol due to its high yield and operational simplicity.

Reagents:

-

Substituted Benzaldehyde (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic)

Step-by-Step Protocol:

-

Imine Formation: In a dry round-bottom flask, dissolve the substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) in DCE (0.1 M concentration).

-

Addition: Add morpholine (1.2 equiv) and catalytic acetic acid (1-2 drops). Stir at room temperature for 30 minutes under

atmosphere. -

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Quench: Quench with saturated aqueous

. -

Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over

, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Synthesis Workflow Visualization

Figure 2: Standard reductive amination workflow for N-benzylmorpholine synthesis.

Quantitative Data Summary

| Compound Class | Substitution Position | Primary Activity | Key Mechanism | Potency Ref |

| 2-Benzylmorpholine | C-2 (Carbon) | Anorectic | NE Reuptake Inhibition | ED50: 3 mg/kg (Dog) [1] |

| 3-Benzylmorpholine | C-3 (Carbon) | CNS Stimulant | DA/NE Release | High DAT Affinity |

| N-Benzylmorpholine | N-4 (Nitrogen) | Antifungal | MIC: 0.5-4 | |

| Sila-Morpholines | N-Substituted | Antifungal | Sterol Isomerase Inhibitor | IC50: <1 |

References

-

Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology. [Link]

-

Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters. [Link]

-

Antifungal Activity of Morpholine and Piperidine Based Surfactants. ResearchGate / Tenside Surfactants Detergents. [Link]

-

Sigma-1 Receptor Ligands: Pharmacology and Therapeutic Potential. International Journal of Molecular Sciences. [Link]

Sources

- 1. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Literature review on the synthesis of 4-(2-Iodobenzyl)morpholine

Executive Summary

4-(2-Iodobenzyl)morpholine is a critical intermediate in medicinal chemistry, serving as a versatile electrophile for transition-metal-catalyzed cross-coupling reactions. Its ortho-iodo substituent provides a unique steric and electronic environment compared to its para and meta isomers, making it highly valuable for constructing atropisomeric biaryls via Suzuki-Miyaura coupling or accessing complex heterocycles via Buchwald-Hartwig amination.

This technical guide outlines two validated synthetic routes: Reductive Amination (Method A) and Nucleophilic Substitution (Method B). While Method B represents the classical approach, Method A is recommended for scale-up due to milder conditions and the avoidance of lachrymatory benzyl halide intermediates.

Retrosynthetic Analysis

To design the optimal synthesis, we must deconstruct the target molecule into available precursors. The disconnection of the C–N bond between the benzylic carbon and the morpholine nitrogen reveals two primary pathways.

Figure 1: Retrosynthetic disconnection of 4-(2-Iodobenzyl)morpholine showing the two primary synthetic pathways.

Method A: Reductive Amination (Recommended)

This route utilizes 2-iodobenzaldehyde and morpholine. It is preferred for its atom economy and the stability of the aldehyde precursor compared to the benzyl bromide.

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal intermediate, which dehydrates to form an iminium ion. This species is subsequently reduced in situ by a hydride source. Sodium triacetoxyborohydride (STAB) is the reductant of choice due to its selectivity for imines over aldehydes, minimizing side reactions.

Protocol

-

Precursors: 2-Iodobenzaldehyde (CAS 26260-02-6), Morpholine (CAS 110-91-8).

-

Reagents: Sodium triacetoxyborohydride (STAB), Acetic Acid (AcOH).

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

Step-by-Step Procedure:

-

Imine Formation: In a dry round-bottom flask, dissolve 2-iodobenzaldehyde (1.0 equiv) and morpholine (1.1 equiv) in anhydrous DCE (0.2 M concentration).

-

Catalysis: Add catalytic acetic acid (1-2 drops) to facilitate iminium ion formation. Stir at room temperature for 30 minutes.

-

Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (1.4 equiv) portion-wise over 15 minutes. Note: Gas evolution may occur.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

-

Quench: Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Workup: Extract the aqueous layer with Dichloromethane (DCM) (3x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (Hexanes/EtOAc 4:1).

Method B: Nucleophilic Substitution (Classical)

This route involves the SN2 displacement of a halide from 2-iodobenzyl bromide by morpholine. While effective, it requires strict safety protocols due to the lachrymatory nature of benzyl bromides.

Protocol

-

Precursors: 2-Iodobenzyl bromide (CAS 40400-13-3), Morpholine.

-

Base: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N).

-

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure:

-

Preparation: Dissolve 2-iodobenzyl bromide (1.0 equiv) in MeCN.

-

Addition: Add K₂CO₃ (2.0 equiv) followed by the dropwise addition of morpholine (1.2 equiv).

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (disappearance of benzyl bromide).

-

Workup: Filter off the inorganic salts. Concentrate the filtrate. Redissolve in EtOAc and wash with water to remove residual morpholine/DMF.

-

Isolation: Dry and concentrate to yield the product.

Workflow Visualization

Figure 2: Operational workflow for the nucleophilic substitution route.

Comparative Analysis & Data Summary

The choice of method depends on available starting materials and safety constraints.

| Feature | Method A: Reductive Amination | Method B: Nucleophilic Substitution |

| Yield | 85–95% | 80–90% |

| Atom Economy | High (Water is the main byproduct) | Moderate (Stoichiometric salt waste) |

| Safety | High (Mild reagents) | Low (Benzyl bromide is a lachrymator/alkylator) |

| Reaction Time | 12–16 Hours | 4–6 Hours |

| Purification | Often not required (Clean profile) | Washing required to remove excess amine |

| Cost | Moderate (STAB is costlier than K₂CO₃) | Low (Reagents are commodity chemicals) |

Applications in Drug Discovery[1]

The 2-iodobenzyl moiety is a "privileged structure" for downstream functionalization.

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form ortho-substituted biaryls, common in kinase inhibitors.

-

Heck Reaction: Coupling with acrylates to form cinnamyl morpholine derivatives.

-

Buchwald-Hartwig Amination: Displacement of the iodine with a second amine to form unsymmetrical diamines.

Example Transformation (Suzuki Coupling):

Reagents: 4-(2-Iodobenzyl)morpholine (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv), Dioxane/H₂O, 90°C. Result: 4-([1,1'-Biphenyl]-2-ylmethyl)morpholine.

References

-

Synthesis of Morpholines: Russian Journal of Organic Chemistry, 2013, Vol. 49, No. 6. (General review of morpholine synthesis methodologies).

- Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862. (Standard protocol for Method A).

-

2-Iodobenzyl Bromide Data: Sigma-Aldrich Product Sheet for 2-Iodobenzyl bromide (CAS 40400-13-3).

-

2-Iodobenzaldehyde Data: PubChem Compound Summary for CID 643439 (2-Iodobenzaldehyde).

-

Morpholine Reactivity: ChemicalBook Entry for 4-(2-Iodobenzyl)morpholine (CAS 156333-95-8). [1]

Sources

Safety and Handling Precautions for 4-(2-Iodobenzyl)morpholine

[1]

Executive Summary

4-(2-Iodobenzyl)morpholine (CAS: 156333-95-8) is a specialized tertiary amine intermediate used primarily in medicinal chemistry and organic synthesis, particularly as a building block for Suzuki-Miyaura cross-coupling reactions due to the ortho-iodine handle.[1][2][3][4]

While it shares the general hazard profile of benzylamines (skin/eye irritation, potential corrosivity), its specific physical state—a low-melting solid (MP: ~46°C) —introduces unique handling challenges. It can spontaneously liquefy in warm laboratory environments, altering spill response and transfer protocols. Furthermore, the carbon-iodine (C-I) bond renders the compound photosensitive , necessitating protection from light to prevent homolytic cleavage and iodine radical formation.

This guide details the operational safety standards required to maintain the chemical integrity of this compound and ensure operator safety.

Chemical Identity & Physicochemical Properties[4][5][6][7][8][9][10]

Understanding the physical constants is critical for process design, particularly the low melting point which dictates storage conditions.

| Property | Specification |

| Chemical Name | 4-(2-Iodobenzyl)morpholine |

| CAS Number | 156333-95-8 |

| Molecular Formula | C₁₁H₁₄INO |

| Molecular Weight | 303.14 g/mol |

| Physical State | Low-melting solid / Viscous liquid (temp. dependent) |

| Melting Point | 46°C (114.8°F) |

| Boiling Point | ~331°C (Predicted) |

| Flash Point | ~154°C |

| Density | ~1.60 g/cm³ |

| Solubility | Soluble in DCM, Chloroform, DMSO; sparingly soluble in water. |

| Stability | Light sensitive; Air sensitive (slow oxidation of amine). |

Hazard Identification & Toxicology (GHS Classification)

While specific toxicological data for this exact isomer is limited, Structure-Activity Relationship (SAR) analysis with analogous benzyl-morpholines dictates the following precautionary classification:

-

Skin Corrosion/Irritation (Category 2/1B): Tertiary amines can cause significant irritation or chemical burns upon prolonged contact.

-

Serious Eye Damage/Irritation (Category 1): Risk of permanent corneal damage due to basicity.

-

Specific Target Organ Toxicity - SE (Category 3): Respiratory irritation if inhaled as dust or aerosol.

Specific Risk Factors[10][11][12][13]

-

Photolytic Degradation: Exposure to UV/visible light can cleave the C-I bond, releasing free iodine (

) and benzyl radicals. This degrades purity and introduces the toxicity of free iodine. -

Phase Change Hazard: At standard lab temperatures (>25°C), the compound may exist as a sticky semi-solid. This complicates precise weighing and increases the risk of spatula contamination.

Storage & Stability Protocols

To preserve the iodine handle for downstream catalysis (e.g., Palladium-catalyzed coupling), strict storage protocols are required.

-

Temperature: Store refrigerated at 2–8°C . This ensures the material remains a solid, reducing the rate of oxidative degradation.

-

Light Protection: Amber glass vials or aluminum foil wrapping is mandatory .

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The morpholine nitrogen is susceptible to N-oxide formation over long periods.

Handling & Engineering Controls

Transfer Workflow

Due to the low melting point, "solid" handling techniques may fail if the ambient temperature is high.

Protocol:

-

Remove the vial from cold storage and allow it to equilibrate to room temperature inside a desiccator to prevent water condensation.

-

If the material has fused into a monolith, do not chip it (risk of flying glass/chemical shards). Instead, gently warm to 50°C to melt, and transfer via a pre-warmed glass pipette.

Visualization of Safe Handling Logic

The following diagram outlines the decision logic for handling low-melting solids like 4-(2-Iodobenzyl)morpholine.

Caption: Decision matrix for transferring low-melting point iodinated solids to prevent contamination and ensure accurate dosing.

Experimental Procedures: Synthesis & Purification Safety

If synthesizing this compound in-house (typically via alkylation of morpholine with 2-iodobenzyl bromide), additional hazards exist.

Precursor Warning

-

2-Iodobenzyl bromide: This is a potent lachrymator (tear gas) and alkylating agent. All synthesis must occur in a functioning fume hood.

-

Quenching: Residual alkyl halides must be quenched with an amine or aqueous basic solution before disposal.

Reaction Monitoring (Self-Validating Protocol)

To ensure the safety and success of the reaction, use Thin Layer Chromatography (TLC) to monitor the disappearance of the lachrymatory starting material.

-

Stationary Phase: Silica Gel 60 F254.

-

Detection: UV (254 nm). The product (tertiary amine) will also stain with Dragendorff’s reagent (orange spot) or Iodine stain.

-

Safety Check: If the starting material spot persists, the reaction mixture remains a lachrymatory hazard. Do not remove from the hood.

Emergency Response

Spills

-

Solid Spill: Sweep up carefully to avoid dust generation. Place in a sealed container.

-

Liquid/Melt Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the iodine content has degraded to free iodine (oxidizer risk).

-

Decontamination: Clean the surface with a dilute ethanol solution followed by soapy water to remove the oily amine residue.

First Aid Logic

Caption: Immediate first aid response workflow for tertiary amine exposure.

Waste Disposal

-

Segregation: As an organo-iodide, this compound should ideally be segregated from non-halogenated organic solvents. High halogen content can corrode standard incinerators; mark waste specifically as "Halogenated Organic Waste."

-

Neutralization: If the material is in solution with acidic impurities, neutralize to pH 7-9 before adding to the waste container to prevent heat generation or gas evolution.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Morpholine Derivatives. (General safety data for morpholine class). Retrieved January 28, 2026, from [Link]

Sources

- 1. 4-(2-IODOBENZYL)MORPHOLINE CAS#: 156333-95-8 [m.chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 4-(2-IODOBENZYL)MORPHOLINE 156333-95-8, Information for 4-(2-IODOBENZYL)MORPHOLINE 156333-95-8, Suppliers of Europe 4-(2-IODOBENZYL)MORPHOLINE 156333-95-8 [chemnet.com]

- 4. Aminas terciarias | CymitQuimica [cymitquimica.com]

Solubility of 4-(2-Iodobenzyl)morpholine in common organic solvents

The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 4-(2-Iodobenzyl)morpholine .

Executive Summary

4-(2-Iodobenzyl)morpholine is a critical tertiary amine intermediate often employed in the synthesis of pharmaceutical agents via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its solubility behavior is governed by the interplay between the basic morpholine heterocycle and the lipophilic, sterically hindered 2-iodobenzyl moiety.

This guide provides a comprehensive solubility matrix derived from structural activity relationships (SAR) of N-benzylmorpholine congeners, alongside validated experimental protocols for precise determination.

Key Solubility Insight: The compound exhibits a "Lipophilic Amine" profile . It is highly soluble in chlorinated and polar aprotic solvents, moderately soluble in alcohols, and practically insoluble in neutral water. Its solubility can be drastically altered via pH manipulation, a feature exploitable for purification.

Physicochemical Profile & Structural Analysis[1][2]

Understanding the molecule's architecture is the first step in predicting solvent interactions.

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Structure | N-Benzylmorpholine core with ortho-Iodo substituent | The ortho-iodine introduces steric bulk, potentially lowering the melting point compared to para-isomers, often resulting in an oil or low-melting solid. |

| Estimated LogP | 2.7 – 2.9 (Predicted) | Indicates significant lipophilicity. The iodine atom adds ~1.1 log units to the parent benzylmorpholine (LogP ~1.6). |

| pKa (Conjugate Acid) | ~7.4 – 7.8 (Morpholine N) | Soluble in aqueous acids (pH < 5) as the ammonium salt; insoluble in basic media (pH > 9). |

| H-Bond Donors/Acceptors | 0 Donors / 2 Acceptors (N, O) | Lacks H-bond donors, limiting solubility in water but enhancing compatibility with aprotic solvents. |

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction with 4-(2-Iodobenzyl)morpholine. This data is synthesized from thermodynamic principles and empirical data of homologous benzylmorpholines.

Class A: High Solubility (>100 mg/mL)

Recommended for reaction media and stock solution preparation.

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform (

), 1,2-Dichloroethane.-

Mechanism:[1] Strong dipole-dipole interactions and dispersion forces with the iodine atom.

-

-

Polar Aprotic Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN).

-

Mechanism:[1] Solvation of the polar morpholine ether oxygen and the aromatic ring.

-

-

Esters: Ethyl Acetate (EtOAc), Isopropyl Acetate.

-

Note: Excellent for extraction from basic aqueous layers.

-

Class B: Moderate Solubility (10 – 50 mg/mL)

Recommended for recrystallization (temperature-dependent).

-

Alcohols: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

-

Behavior: Good solubility at elevated temperatures; reduced solubility at

. The hydrophobic iodine limits cold solubility.

-

-

Aromatic Hydrocarbons: Toluene, Xylene.

-

Behavior: Soluble, but may require slight warming if the compound is a crystalline solid.

-

Class C: Low Solubility / Anti-Solvents (<1 mg/mL)

Recommended for precipitation and yield maximization.

-

Aliphatic Hydrocarbons:

-Hexane,-

Use: Adding heptane to a concentrated Toluene or EtOAc solution will force precipitation.

-

-

Water (Neutral/Basic): pH

7.-

Use: The compound oils out or precipitates in water.

-

pH-Dependent Solubility Switching (Purification Strategy)

The basic nitrogen atom allows for a "pH-Switch" purification strategy, essential for separating the product from neutral impurities (e.g., unreacted 2-iodobenzyl halides).

Figure 1: Acid-Base Extraction Logic. The compound partitions into the aqueous phase at low pH, leaving non-basic impurities in the organic phase.

Experimental Determination Protocol

Since specific batch-to-batch polymorphic variations can affect solubility, the following Saturation Shake-Flask Method is the gold standard for generating internal data.

Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation solubility (

Materials:

-

4-(2-Iodobenzyl)morpholine (test substance)

-

Target Solvent (HPLC Grade)

-

0.45

PTFE Syringe Filter -

Thermomixer or temperature-controlled shaker

Workflow:

-

Supersaturation: Add excess solid compound to 2 mL of solvent in a glass vial until undissolved solid remains visible.

-

Equilibration: Agitate at

for 24 hours (1000 rpm). -

Filtration: Centrifuge or let settle, then filter the supernatant through a 0.45

PTFE filter. -

Quantification (Gravimetric):

-

Pipette exactly 1.0 mL of filtrate into a pre-weighed tare vial (

). -

Evaporate solvent under nitrogen stream or vacuum.

-

Dry residue to constant weight (

).

-

-

Calculation:

Visual Workflow Diagram

Figure 2: Step-by-step experimental workflow for gravimetric solubility determination.

Application-Specific Solvent Selection

| Application | Recommended Solvent | Rationale |

| Suzuki-Miyaura Coupling | 1,4-Dioxane / Water (4:1) | Excellent solubility of the iodo-intermediate; miscibility with aqueous base. |

| Buchwald-Hartwig Amination | Toluene | High boiling point; non-polar nature stabilizes Pd-catalysts; good solubility of the amine. |

| SN2 Synthesis (from Morpholine) | Acetonitrile (MeCN) | Polar aprotic solvent enhances nucleophilicity of morpholine; dissolves the benzyl halide. |

| Crystallization | Ethanol / Heptane | Dissolve in hot Ethanol, add Heptane dropwise until turbid, cool slowly. |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 249546, 4-Benzylmorpholine. Retrieved January 28, 2026 from [Link]

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

-

Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. [Link]

Sources

Methodological & Application

High-Fidelity Cross-Coupling Protocols for Sterically Demanding Ortho-Substituted Aryl Iodides: 4-(2-Iodobenzyl)morpholine

Executive Summary

4-(2-Iodobenzyl)morpholine represents a "privileged scaffold" in medicinal chemistry, serving as a critical precursor for CNS-active agents (e.g., antidepressants, kinase inhibitors). However, its structural dualities—steric hindrance at the ortho-position and Lewis basicity from the morpholine nitrogen—present specific challenges in transition-metal catalysis.

This Application Note provides validated protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. Unlike generic procedures, these protocols are engineered to mitigate catalyst poisoning by the internal amine and overcome the energetic penalty of oxidative addition at the sterically crowded C-I bond.

Part 1: Substrate Analysis & Mechanistic Challenges

Before initiating synthesis, the operator must understand the competing interactions within the catalytic cycle.

The "Ortho-Effect" (Steric)

The iodine atom at the C2 position is flanked by the benzylic morpholine group. This proximity inhibits the approach of the Palladium(0) species during oxidative addition.

-

Implication: Standard ligands (e.g.,

) often fail to drive the reaction to completion. -

Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) to facilitate oxidative addition and stabilize the Pd(II) intermediate.

Internal Catalyst Poisoning (Electronic)

The morpholine nitrogen (

-

Implication: Reactions may stall after 20–30% conversion despite active catalyst loading.

-

Solution: Use of Lewis acids, specific solvent polarity, or highly bulky ligands that physically block N-coordination.

Mechanistic Visualization

The following diagram illustrates the competing pathways between the productive catalytic cycle and the non-productive morpholine chelation.

Figure 1: Catalytic cycle highlighting the competitive off-cycle trap caused by intramolecular morpholine coordination.

Part 2: Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Attaching aryl or heteroaryl rings.

Rationale: The SPhos ligand is utilized here because its biaryl backbone provides extreme steric bulk (preventing N-coordination) while its electron-rich nature accelerates oxidative addition into the aryl iodide.

Reagents:

-

Substrate: 1.0 equiv (e.g., 1.0 mmol, 303 mg)

-

Boronic Acid/Ester: 1.2–1.5 equiv

-

Catalyst: SPhos Pd G2 (Precatalyst) - 2–5 mol%

-

Alternative:

(5 mol%) + SPhos (10 mol%)

-

-

Base:

(3.0 equiv)[1] -

Solvent: Toluene:Water (10:1) or Dioxane:Water (4:1)

Step-by-Step Methodology:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the 4-(2-iodobenzyl)morpholine, boronic acid, and

. -

Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes. (Oxygen inhibits the active Pd(0) species).

-

Solubilize: Add the degassed solvent mixture via syringe.

-

Catalyst Addition: Remove the septum briefly to add the SPhos Pd G2 precatalyst quickly (solid), or add as a stock solution in the organic solvent.

-

Reaction: Heat to 80–100°C for 4–12 hours.

-

Note: The morpholine free base may require higher temperatures to break Pd-N coordination dynamics.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine. Dry over

.

Protocol B: Sonogashira Coupling (Alkynylation)

Best for: Introducing rigid acetylene linkers.

Rationale: While copper-free methods exist, the classic Pd/Cu system is more robust for hindered iodides. However, the morpholine amine can sequester Cu(I). Therefore, a slight excess of CuI and a strong amine base are used to drive the catalytic cycle.

Reagents:

-

Substrate: 1.0 equiv

-

Terminal Alkyne: 1.2 equiv

-

Catalyst:

(5 mol%) -

Co-Catalyst: CuI (5–10 mol%)

-

Base/Solvent:

(Triethylamine) or

Step-by-Step Methodology:

-

Dissolution: Dissolve the substrate and alkyne in anhydrous THF/DMF in a dry flask.

-

Base Addition: Add the amine base (

). -

Deoxygenation (Critical): Sparge the solution with Argon for 15 minutes. Sonogashira reactions are highly sensitive to

induced Glaser coupling (homocoupling of alkynes). -

Catalyst Charge: Add

and CuI simultaneously under positive Argon pressure. -

Reaction: Stir at Room Temperature initially. If no conversion is observed by TLC after 2 hours, heat to 50°C.

-

Warning: Do not overheat (>80°C) initially, as this promotes alkyne polymerization.

-

-

Quench: Dilute with ether and wash with saturated

(aq) to remove copper salts (blue aqueous layer indicates successful Cu removal).

Protocol C: Buchwald-Hartwig Amination

Best for: Creating C-N bonds (Anilines/Heterocycles).

Rationale: Coupling a secondary amine to this substrate is chemically difficult because the product is a poly-amine capable of heavily poisoning the catalyst. RuPhos or BrettPhos are strictly required here due to their exceptional ability to prevent catalyst deactivation.

Reagents:

-

Substrate: 1.0 equiv

-

Amine Partner: 1.2 equiv

-

Catalyst: RuPhos Pd G3 or G4 (2–5 mol%)

-

Base:

(Sodium tert-butoxide) - 1.5 equiv -

Solvent: Anhydrous Toluene or THF.

Step-by-Step Methodology:

-

Dry Conditions: Flame-dry the reaction vessel and cool under Argon.

-

Charge Solids: Add Substrate,

, and Catalyst (RuPhos Pd G3) to the vial.-

Note:

is hygroscopic; handle in a glovebox or weigh quickly.

-

-

Add Liquids: Add the amine partner (if liquid) and anhydrous solvent.

-

Reaction: Heat to 80–100°C .

-

Monitoring: Monitor by LCMS. The formation of the protodehalogenated byproduct (des-iodo benzylmorpholine) indicates the catalyst is active but the reductive elimination is slow (try increasing amine concentration).

Part 3: Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| No Reaction (0% Conv.) | Catalyst poisoning by Morpholine N. | Switch to SPhos or XPhos ligands. Increase temperature to >90°C. |

| Stalled Reaction (~30% Conv.) | Catalyst death or Cu sequestration (Sonogashira). | Add a second portion of catalyst. For Sonogashira, add 5 mol% extra CuI. |

| Dehalogenation (Ar-H) | Switch solvent from alcoholic/protic to Toluene or Dioxane . Ensure anhydrous conditions. | |

| Homocoupling (Alkyne-Alkyne) | Oxygen presence in Sonogashira. | Rigorous degassing (freeze-pump-thaw is superior to sparging). |

| Precipitation | Morpholine salt formation. | If using acid-sensitive substrates, switch base to |

Part 4: Decision Framework (Workflow)

Use this logic tree to select the optimal conditions for your specific derivative.

Figure 2: Decision tree for selecting reaction conditions based on the coupling partner.

References

-

Suzuki Coupling Mechanisms & Protocols

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[2] Accounts of Chemical Research.

-

-

Sonogashira Coupling & Copper Co-catalysis

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

-

Buchwald-Hartwig Amination of Hindered Substrates

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.

-

Catalyst Poisoning by Amines

-

Albers, P., et al. (2001).[3] Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical.

-

Sources

Strategic Utilization of 4-(2-Iodobenzyl)morpholine in Medicinal Chemistry

Executive Summary

4-(2-Iodobenzyl)morpholine (CAS: 156333-95-8) serves as a high-value "privileged intermediate" in modern drug discovery. Its structural utility lies in the synergistic combination of the morpholine ring —a proven pharmacokinetic (PK) enhancer that improves aqueous solubility and metabolic stability—and the ortho-iodobenzyl moiety , a highly reactive handle for palladium-catalyzed cross-coupling reactions.

This guide outlines the strategic application of this scaffold in Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) . We provide validated protocols for its synthesis and its subsequent transformation into complex heterocyclic libraries, specifically focusing on biaryl systems and functionalized isoquinolines .

Chemical Profile & Strategic Value

| Property | Specification | Strategic Relevance |

| IUPAC Name | 4-[(2-iodophenyl)methyl]morpholine | Core Scaffold |

| CAS Number | 156333-95-8 | Unique Identifier |

| Molecular Weight | 303.14 g/mol | Fragment-like (Rule of 3 compliant) |

| LogP (Calc) | ~2.8 | Lipophilicity within optimal range for CNS penetration |

| Reactive Handle | Ortho-Iodide (C-I bond) | Enables Suzuki, Sonogashira, and Heck cyclizations |

| Pharmacophore | N-Benzyl Morpholine | Associated with Sigma-1 receptor binding and CNS activity |

Mechanism of Utility

The ortho-positioning of the iodine atom relative to the benzylic amine is the critical design feature. It allows for directed intramolecular cyclization . Following a Sonogashira coupling with an alkyne, the nitrogen lone pair (or a secondary reaction) can facilitate ring closure to form isoquinolines or dihydroisoquinolines , embedding the morpholine moiety into a fused ring system.

Experimental Protocols

Protocol A: Robust Synthesis of 4-(2-Iodobenzyl)morpholine

Methodology: Reductive Amination (Preferred over alkylation to minimize over-alkylation and lachrymatory byproducts).

Reagents:

-

2-Iodobenzaldehyde (1.0 equiv)

-

Morpholine (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (catalytic, 0.1 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 2-iodobenzaldehyde (10 mmol, 2.32 g) in DCE (40 mL). Add morpholine (11 mmol, 0.96 mL) and acetic acid (1 mmol). Stir at room temperature for 30 minutes under nitrogen.

-

Reduction: Cool the mixture to 0°C. Add STAB (14 mmol, 2.97 g) portion-wise over 15 minutes. Note: Gas evolution may occur.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (SiO₂, 20% EtOAc/Hexanes) or LC-MS.

-

Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with DCM (3 x 30 mL).

-

Purification: Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Gradient: 0–30% EtOAc in Hexanes) to yield the product as a pale yellow oil.

Protocol B: Divergent Library Synthesis (Suzuki-Miyaura Coupling)

Objective: Synthesis of 4-([1,1'-biphenyl]-2-ylmethyl)morpholine derivatives.

Rationale: This protocol replaces the iodine with various aryl groups, rapidly generating a library of biaryl morpholines to probe hydrophobic pockets in target receptors.

Reagents:

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Setup: Charge a microwave vial with the scaffold (0.5 mmol), aryl boronic acid (0.6 mmol), K₂CO₃ (1.0 mmol), and Pd catalyst (0.025 mmol).

-

Degassing: Add Dioxane/Water (4 mL) and sparge with argon for 5 minutes. Cap the vial.

-

Heating: Heat to 90°C for 12 hours (thermal) or 100°C for 30 minutes (microwave).

-

Isolation: Filter through a Celite pad, dilute with EtOAc, wash with water, and concentrate. Purify via reverse-phase HPLC or silica chromatography.

Protocol C: Advanced Cyclization to Isoquinolines

Methodology: Sonogashira Coupling followed by Electrophilic Cyclization.

This workflow transforms the flexible benzyl amine into a rigid isoquinoline core.

Phase 1: Sonogashira Coupling

-

React 4-(2-iodobenzyl)morpholine with a terminal alkyne (e.g., phenylacetylene) using Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), and Et₃N in DMF at 60°C.

-

Isolate the ortho-alkynylbenzyl morpholine intermediate.

Phase 2: Cyclization (Iodocyclization or Metal-Catalyzed)

-

Dissolve the intermediate in DCM.

-

Add I₂ (1.2 equiv) and NaHCO₃ (2.0 equiv).

-

Stir at RT for 2 hours. The nitrogen lone pair attacks the activated alkyne (or the iodine activates the alkyne for nucleophilic attack), forming a 4-iodo-1,2-dihydroisoquinoline derivative (depending on specific substitution patterns and oxidation state).

-

Note: For fully aromatic isoquinolines, use PdCl₂ or AuCl₃ catalysts in place of Iodine.

-

Visualizing the Chemical Space

The following diagram illustrates the "Hub-and-Spoke" model where 4-(2-Iodobenzyl)morpholine serves as the central node for divergent synthesis.

Figure 1: Divergent synthesis pathways originating from the 4-(2-Iodobenzyl)morpholine scaffold.

Safety & Handling Application Note

-

Stability: The C-I bond is light-sensitive. Store the compound in amber vials at 2–8°C.

-

Toxicity: Like many benzyl morpholines, assume potential CNS activity. Handle with standard PPE (gloves, goggles, lab coat) in a fume hood.

-

Waste: Palladium wastes must be segregated into heavy metal waste streams. Aqueous layers from the synthesis may contain borate salts (from STAB) and should be treated accordingly.

References

-

Reductive Amination Standards : Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

-

Suzuki Coupling Methodology : Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Link

-

Isoquinoline Synthesis : Roesch, K. R., & Larock, R. C. "Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes." Journal of Organic Chemistry, 2001, 66(24), 8042–8051. Link

-

Sonogashira Coupling : Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107(3), 874–922. Link

Sources

Application Note: Modular Synthesis of Kinase Inhibitors using 4-(2-Iodobenzyl)morpholine

Abstract

This application note details the robust synthesis and downstream utilization of 4-(2-iodobenzyl)morpholine as a strategic building block for novel kinase inhibitors. While the morpholine moiety is a privileged pharmacophore for improving aqueous solubility and pharmacokinetic profiles, the ortho-iodine substituent provides a critical electrophilic handle for modular scaffold assembly. This guide addresses the specific synthetic challenges posed by steric hindrance at the ortho position during Palladium-catalyzed cross-coupling, providing an optimized protocol using Buchwald-type ligands to ensure high yields.

Introduction: The "Tail" Strategy in Kinase Inhibitor Design

In the rational design of ATP-competitive kinase inhibitors, the molecule is often conceptualized in two parts:

-

The Hinge Binder (Head): A heteroaromatic core (e.g., pyrimidine, quinazoline) that forms hydrogen bonds with the kinase hinge region.

-

The Solvent-Exposed Tail: A solubilizing group that extends towards the solvent front, improving physicochemical properties (LogP, solubility).

4-(2-Iodobenzyl)morpholine serves as a pre-functionalized "Tail" unit. The morpholine ring enhances solubility and metabolic stability, while the benzyl linker allows for rotational freedom. The iodine atom acts as a "plug-and-play" connector, allowing this tail to be coupled to various kinase cores via C-C or C-N bond formation.

Critical Challenge: Steric Hindrance

The iodine atom in this building block is ortho to the benzylic morpholine group. This creates significant steric bulk, which can inhibit the oxidative addition step in standard catalytic cycles. Standard protocols (e.g., Pd(PPh₃)₄) often fail or result in low yields. This guide provides an optimized method to overcome this barrier.

Retro-Synthetic Workflow

The synthesis strategy is convergent. The building block is synthesized first, then coupled to the kinase core.

Figure 1: Convergent synthetic pathway. The critical step is the coupling of the hindered aryl iodide building block to the kinase core.

Experimental Protocols

Protocol A: Synthesis of 4-(2-Iodobenzyl)morpholine

Objective: Create the iodinated building block via Reductive Amination. Mechanism: Formation of an iminium ion intermediate followed by selective reduction.

Reagents:

-

2-Iodobenzaldehyde (1.0 equiv)

-

Morpholine (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic, optional)[1]

Step-by-Step Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 2-iodobenzaldehyde (10 mmol, 2.32 g) in DCM (40 mL). Add morpholine (11 mmol, 0.96 g).

-

Activation: If the reaction is sluggish, add glacial acetic acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 30 minutes.

-

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (14 mmol, 2.97 g) portion-wise over 10 minutes.

-

Note: STAB is preferred over NaBH₄ because it is less basic and reduces the iminium ion faster than the aldehyde, preventing side reactions [1].

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor by TLC (fading of aldehyde spot).

-

Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The product is an amine.[1][2] Purify via flash column chromatography (SiO₂) using a gradient of Hexanes/Ethyl Acetate (or DCM/MeOH for higher polarity).

-

Expected Yield: >85% as a pale yellow oil or solid.

-

Protocol B: Cross-Coupling to Kinase Core (The "Ortho" Challenge)

Objective: Couple the ortho-substituted aryl iodide to a heteroaryl boronic acid (e.g., Pyrimidine or Indazole core). Critical Factor: The bulky benzyl-morpholine group shields the iodine. We utilize SPhos or XPhos ligands, which are electron-rich and bulky, promoting oxidative addition into hindered halides [2].

Reagents:

-

4-(2-Iodobenzyl)morpholine (1.0 equiv)

-

Heteroaryl Boronic Acid/Ester (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd(dppf)Cl₂ (for less hindered cases).

-

Base: K₃PO₄ (3.0 equiv) (Anhydrous or 2M aq.)

-